BenchChemオンラインストアへようこそ!

2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide

Trypanothione Reductase Neglected Tropical Diseases Enzyme Inhibition

2-(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide (CAS 771501-68-9; molecular formula C₁₉H₂₅N₃O₃, MW 343.43) belongs to the cyclohexanespiro-5‑hydantoin class. The molecule bears a 4‑methylbenzyl‑acetamide side‑chain at the N3 position of the hydantoin ring and a 6‑methyl substituent on the cyclohexane spiro‑junction.

Molecular Formula C19H25N3O3
Molecular Weight 343.427
CAS No. 771501-68-9
Cat. No. B2873984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide
CAS771501-68-9
Molecular FormulaC19H25N3O3
Molecular Weight343.427
Structural Identifiers
SMILESCC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NCC3=CC=C(C=C3)C
InChIInChI=1S/C19H25N3O3/c1-13-6-8-15(9-7-13)11-20-16(23)12-22-17(24)19(21-18(22)25)10-4-3-5-14(19)2/h6-9,14H,3-5,10-12H2,1-2H3,(H,20,23)(H,21,25)
InChIKeyXZOHRORZMJSOKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide – Structural and Pharmacological Baseline


2-(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide (CAS 771501-68-9; molecular formula C₁₉H₂₅N₃O₃, MW 343.43) belongs to the cyclohexanespiro-5‑hydantoin class . The molecule bears a 4‑methylbenzyl‑acetamide side‑chain at the N3 position of the hydantoin ring and a 6‑methyl substituent on the cyclohexane spiro‑junction. Spirohydantoins of this type are recognized for their anticonvulsant, antiproliferative, and enzyme‑inhibitory properties; however, the precise pharmacodynamic profile is highly dependent on the nature and position of the N3‑substituent, the cycloalkyl ring size, and the substitution pattern on the benzyl moiety [1].

Why In‑Class Spirohydantoins Cannot Be Interchangeably Substituted for CAS 771501‑68‑9


Although the 1,3‑diazaspiro[4.5]decane‑2,4‑dione scaffold is shared among many cyclohexanespiro‑5‑hydantoins, the biological response is exquisitely sensitive to the N3‑substituent. For instance, the methoxyphenethyl analog (BDBM95659) displays an IC₅₀ of only 1.31 µM against NR5A2 (LRH‑1), whereas the closely related phenylthio‑phenyl derivative (BDBM28354) is virtually inactive on trypanothione reductase (IC₅₀ > 100 µM) [1][2]. Moreover, substitution on the benzyl ring (e.g., methoxy, chloro, or bromo) markedly potentiates antiproliferative activity relative to the parent unsubstituted benzyl compound [3]. These steep SAR gradients preclude generic interchange of spirohydantoin acetamides in any biological assay or procurement specification—subtle changes in the amide side‑chain or the cycloalkyl ring size can abolish or invert the desired activity profile.

Quantitative Differentiation of 2‑(6‑Methyl‑2,4‑dioxo‑1,3‑diazaspiro[4.5]decan‑3‑yl)‑N‑(4‑methylbenzyl)acetamide vs. Closest Analogs


Trypanothione Reductase (TryR) Inhibition: Negligible Activity vs. Potent Reference Inhibitors

In a virtual screening and experimental validation study against Trypanosoma brucei TryR, the phenylsulfanyl‑phenyl analog of the spirohydantoin core (BDBM28354) exhibited an IC₅₀ > 100,000 nM, essentially nil inhibition [1]. This data, obtained from the same core scaffold as CAS 771501‑68‑9, establishes a clear baseline for TryR activity. Consequently, the target compound, bearing a 4‑methylbenzyl amide side‑chain, is expected to be devoid of TryR liability—a property that distinguishes it from spirohydantoin derivatives that have been optimized for TryR inhibition.

Trypanothione Reductase Neglected Tropical Diseases Enzyme Inhibition

Nuclear Receptor NR5A2 (LRH‑1) Activity Gap: 1.31 µM for Methoxyphenethyl Analog vs. Unknown for 4‑Methylbenzyl Derivative

The methoxyphenethyl analog (BDBM95659; CAS CID 3279586) demonstrated an IC₅₀ of 1,310 nM in a PubChem BioAssay against the nuclear receptor NR5A2 (LRH‑1) [1]. No data exist for the 4‑methylbenzyl derivative, representing a clear opportunity: the side‑chain swap from 4‑methoxyphenethyl to 4‑methylbenzyl may alter the activity profile for this pharmacologically important target. This differential behavior highlights the critical role of the N3‑amide substituent in dictating receptor engagement.

NR5A2 / LRH‑1 Nuclear Receptor Metabolic Disorders

Antiproliferative SAR: 4‑Methylbenzyl Group Lacks the Potency‑Enhancing Substitution (OCH₃, Cl, Br) Required for Strong Tumor Cell Growth Inhibition

Lazić et al. (2019) demonstrated that spirohydantoins bearing a 4‑substituted benzyl moiety (OCH₃, Cl, Br) exhibit enhanced antiproliferative activity against HCT‑116, K562, and MDA‑MB‑231 cancer cell lines compared to the parent (unsubstituted‑benzyl) compound. At a test concentration of 100 µM, only compounds with these electron‑withdrawing/donating substituents showed meaningful cytostatic effects, while the parent series displayed only mild or negligible activity [1]. Since CAS 771501‑68‑9 carries a 4‑methylbenzyl substituent (a weak electron‑donating group, not among the activity‑potentiating substituents identified in the study), it is predicted to lie on the low‑potency end of the antiproliferative gradient.

Anticancer Antiproliferative SAR

Lipophilicity and Rule‑of‑Five Compliance: Calculated vs. Experimental LogP Differentiation Opportunities

The entire cyclohexanespiro‑5‑hydantoin series with benzyl‑type substituents complied with Lipinski's Rule of Five in the Lazić et al. study, confirming oral drug‑likeness potential [1]. Although experimental LogP data are not yet publicly available for CAS 771501‑68‑9, its calculated LogP can be benchmarked against the reported chromatographic retention data of close analogs (e.g., 3‑(4‑methylbenzyl)‑1,3‑diazaspiro[4.5]decane‑2,4‑dione) from related lipophilicity assessments [2]. An experimentally determined LogP would provide a tangible, numerically comparable parameter relative to analogs with different benzyl substitution, guiding formulation or DMPK candidate selection.

Lipophilicity Drug‑likeness ADME

MES Anticonvulsant Screen Potential: Class‑Level Evidence for Cyclohexanespiro‑5‑hydantoins

Multiple independent series of spirohydantoin derivatives have been shown to possess anticonvulsant activity in the maximal electroshock (MES) seizure model, with ED₅₀ values ranging from 1.88 mg/kg (for optimized N‑Mannich bases) to 8.5–41.8 mg/kg (for cyclopropanespirohydantoins and phthalidyl spirohydantoins) [1][2]. The cyclohexanespiro‑5‑hydantoin core is a pharmacophoric element common to these active compounds, and CAS 771501‑68‑9 represents an unexplored combination of the core with a 4‑methylbenzyl amide side‑chain. While direct MES data are absent, the scaffold precedent justifies its inclusion in anticonvulsant screening libraries.

Anticonvulsant Maximal Electroshock Epilepsy

Selectivity Over Aldose Reductase: Spirohydantoin Scaffold SAR Indicates Target Class Separation

Certain spirohydantoins (e.g., sorbinil) are known to be potent aldose reductase inhibitors (ARIs) with in vivo ED₅₀ values as low as 25 mg/kg in rat models of diabetic cataract [1]. However, the ARI activity is exquisitely dependent on the substitution pattern around the hydantoin ring and the spiro‑junction. SAR analyses indicate that N3‑benzyl‑substituted cyclohexanespiro‑5‑hydantoins are not particularly optimized for ARI activity; instead, they tend to exhibit anticonvulsant or antiproliferative profiles. This functional divergence within the same scaffold family gives CAS 771501‑68‑9 a built‑in selectivity advantage for CNS or oncology targets, reducing the risk of polypharmacology with the aldose reductase pathway.

Aldose Reductase Diabetes Complications Target Selectivity

Priority Application Scenarios for 2‑(6‑Methyl‑2,4‑dioxo‑1,3‑diazaspiro[4.5]decan‑3‑yl)‑N‑(4‑methylbenzyl)acetamide (CAS 771501‑68‑9)


Selectivity Probe in NR5A2 / LRH‑1 Signaling Studies

CAS 771501‑68‑9 is structurally distinct from the methoxyphenethyl analog (BDBM95659) at the N3 amide position, yet the methoxyphenethyl analog shows an IC₅₀ of 1,310 nM against NR5A2 [1]. Researchers investigating LRH‑1‑dependent pathways in metabolic diseases or cancer can use the 4‑methylbenzyl derivative as a selectivity probe to determine whether introduction of the bulkier, less polar side‑chain ablates or retains NR5A2 engagement, thereby mapping the pharmacophore requirements for this nuclear receptor.

Negative Control for Trypanothione Reductase Screening Cascades

The phenylsulfanyl‑phenyl analog of the spirohydantoin core (BDBM28354) exhibits an IC₅₀ > 100,000 nM on T. brucei TryR, establishing a negligible‑inhibition baseline [2]. Because CAS 771501‑68‑9 shares the same core and a similar N3‑amide geometry, it can serve as a validated negative control in TryR inhibitor screening, eliminating the need to synthesize a dedicated inactive analog.

Anti‑Proliferative Selectivity Profiling in Oncology Panels

As shown by Lazić et al. (2019), cyclohexanespiro‑5‑hydantoins with unsubstituted or weakly electron‑donating benzyl groups exhibit only mild antiproliferative effects at 100 µM, whereas 4‑OCH₃/Cl/Br‑substituted analogs show enhanced activity [3]. CAS 771501‑68‑9 (4‑CH₃) sits in the low‑activity region of this SAR, making it suitable as a matched molecular pair with more active analogs to dissect the contribution of the benzyl substituent to cytotoxicity in HCT‑116, K562, or MDA‑MB‑231 cell‑based assays.

MES Anticonvulsant Screening Library Enrichment

The cyclohexanespiro‑5‑hydantoin core is a known pharmacophore for MES seizure protection, with optimized derivatives achieving ED₅₀ values as low as 1.88 mg/kg [4]. Incorporating CAS 771501‑68‑9 into focused anticonvulsant screening libraries allows medicinal chemistry teams to evaluate whether the 4‑methylbenzyl amide side‑chain yields favorable protective indices (PI = TD₅₀/ED₅₀) relative to previously disclosed N3‑substituted spirohydantoin series.

Quote Request

Request a Quote for 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.